1-Acetyl-2-methoxynaphthalene

Catalog No.
S1928061
CAS No.
5672-94-6
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-2-methoxynaphthalene

CAS Number

5672-94-6

Product Name

1-Acetyl-2-methoxynaphthalene

IUPAC Name

1-(2-methoxynaphthalen-1-yl)ethanone

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3

InChI Key

WFBBDKXOGOJOKY-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC2=CC=CC=C21)OC

Canonical SMILES

CC(=O)C1=C(C=CC2=CC=CC=C21)OC

The exact mass of the compound 1-Acetyl-2-methoxynaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Acetyl-2-methoxynaphthalene (CAS 5672-94-6) is an aromatic ketone characterized by the kinetically favored acylation at the C1 position of the naphthalene ring. In industrial and laboratory procurement, it is primarily sourced either as a specialized ortho-functionalized building block for complex organic synthesis or as a critical regulatory impurity reference standard for non-steroidal anti-inflammatory drug (NSAID) manufacturing. Unlike its thermodynamically stable isomer, this compound serves as a highly sensitive probe for shape-selective catalysis and regiocontrol validation in pharmaceutical workflows [1].

Substituting 1-acetyl-2-methoxynaphthalene with its widely available structural analog, 2-acetyl-6-methoxynaphthalene, fundamentally disrupts both synthetic pathways and analytical workflows. In synthesis, the 1,2-substitution pattern provides unique steric and electronic environments essential for constructing ortho-fused heterocycles, which cannot be achieved using the linear 2,6-isomer. In quality control, 1-acetyl-2-methoxynaphthalene is the primary kinetically formed byproduct in the Friedel-Crafts acylation of 2-methoxynaphthalene; therefore, it is an irreplaceable reference standard required to quantify regioselectivity and validate API purity profiles under stringent pharmacopeial guidelines [1].

Absolute Regioselectivity Under Kinetic Zeolite Catalysis

The formation of 1-acetyl-2-methoxynaphthalene is kinetically favored due to the high electron density at the C1 position of the 2-methoxynaphthalene ring. Under strict kinetic conditions using specific shape-selective catalysts, the reaction yields exclusively the 1-acetyl isomer. For instance, when catalyzed by USY zeolite at 100°C, the acylation produces only 1-acetyl-2-methoxynaphthalene, completely suppressing the formation of the thermodynamic 6-acetyl product [1].

Evidence DimensionIsomer Selectivity under Kinetic Control
Target Compound Data100% selectivity for 1-acetyl-2-methoxynaphthalene
Comparator Or Baseline0% selectivity for 2-acetyl-6-methoxynaphthalene
Quantified DifferenceAbsolute regiocontrol favoring the 1-acetyl isomer under USY catalysis
ConditionsFriedel-Crafts acylation using USY zeolite catalyst at 100°C

Procuring this specific isomer is essential for researchers studying kinetic reaction pathways or requiring strict 1,2-ortho functionalization without thermodynamic rearrangement.

Catalyst-Dependent Isomer Ratio and Protiodeacylation

The ratio of 1-acetyl-2-methoxynaphthalene (1AC) to 2-acetyl-6-methoxynaphthalene (2AC) can be precisely tuned by selecting specific 12-ring zeolite catalysts. While USY zeolite yields exclusively the 1AC isomer, using ZSM-12 after 24 hours results in a 1AC:2AC ratio of 1.85, and zeolite Beta yields a ratio of 0.53. Furthermore, the 1AC isomer undergoes protiodeacylation in contact with these acidic zeolites, causing its concentration to peak and then decline, whereas the 2AC isomer accumulates steadily [1].

Evidence DimensionFinal Isomer Ratio (1AC : 2AC) after 24 hours
Target Compound DataRatio of 1.85 (ZSM-12) to exclusively 1AC (USY)
Comparator Or BaselineRatio of 0.53 (Zeolite Beta)
Quantified DifferenceCatalyst selection shifts the product ratio from >99% 1AC to predominantly 2AC (0.53 ratio)
ConditionsBatch acylation at 100°C over 24 hours using different 12-ring zeolites

This demonstrates the compound's utility as a sensitive quantitative probe for evaluating the shape-selectivity and acidity of industrial zeolite catalysts.

Temperature-Dependent Regioselectivity in Acylation

The product distribution between the 1-acetyl and 6-acetyl isomers is highly temperature-dependent during standard Friedel-Crafts acylation. When the reaction of 2-methoxynaphthalene is conducted below 0°C, it is kinetically controlled, heavily favoring 1-acetyl-2-methoxynaphthalene. In contrast, the yield of the 2-acetyl-6-methoxynaphthalene isomer drops to merely 3–10% at these lower temperatures. Higher temperatures are required to overcome the activation energy barrier for the thermodynamic 6-acetyl product [1].

Evidence DimensionYield at Temperatures Below 0°C
Target Compound DataPrincipal product (majority yield)
Comparator Or Baseline2-Acetyl-6-methoxynaphthalene: Only 3–10% yield
Quantified Difference>90% shift in product distribution toward the 1-acetyl isomer at sub-zero temperatures
ConditionsFriedel-Crafts acylation of 2-methoxynaphthalene at <0°C

Buyers scaling up synthesis must strictly control temperature, as sub-zero conditions will overwhelmingly yield this kinetic isomer instead of the thermodynamic API precursor.

Analytical Reference Standard for NSAID Manufacturing

Directly following its role as the primary kinetic byproduct in the Friedel-Crafts acylation of 2-methoxynaphthalene, this compound is essential in QC laboratories for HPLC/GC method development, validation, and routine impurity profiling of Naproxen and related APIs to meet regulatory standards [1].

Model Substrate for Shape-Selective Zeolite Catalysis

Due to its specific susceptibility to protiodeacylation and its kinetically controlled formation (e.g., 100% selectivity with USY zeolites), it serves as a benchmark compound for testing the pore geometry, acidity, and spatial constraints of novel microporous and mesoporous catalysts [2].

Precursor for Ortho-Fused Heterocycles

Leveraging the 1,2-substitution pattern, it is utilized as a starting material in organic synthesis to construct complex naphthofurans, specialized ligands, and other polycyclic aromatic systems that cannot be accessed via the linear 2,6-isomer [2].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(2-Methoxynaphthalen-1-yl)ethan-1-one

Dates

Last modified: 08-16-2023

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